3-(2-(4-Isopropylphenoxy)acetamido)benzofuran-2-carboxamide
CAS No.: 898373-78-9
Cat. No.: VC4683919
Molecular Formula: C20H20N2O4
Molecular Weight: 352.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898373-78-9 |
|---|---|
| Molecular Formula | C20H20N2O4 |
| Molecular Weight | 352.39 |
| IUPAC Name | 3-[[2-(4-propan-2-ylphenoxy)acetyl]amino]-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C20H20N2O4/c1-12(2)13-7-9-14(10-8-13)25-11-17(23)22-18-15-5-3-4-6-16(15)26-19(18)20(21)24/h3-10,12H,11H2,1-2H3,(H2,21,24)(H,22,23) |
| Standard InChI Key | FBJBUIKWBVALGY-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Introduction
Synthesis
The synthesis of such compounds typically involves several steps:
-
Formation of the Benzofuran Core: This might involve cyclization reactions starting from appropriate precursors.
-
Introduction of the Acetamido Group: This could be achieved through acylation reactions using acyl chlorides or anhydrides.
-
Attachment of the 4-Isopropylphenoxy Moiety: This might involve nucleophilic substitution reactions.
| Step | Reaction Type | Reagents |
|---|---|---|
| 1 | Cyclization | Precursors (e.g., phenol derivatives) |
| 2 | Acylation | Acyl chlorides or anhydrides |
| 3 | Nucleophilic Substitution | 4-Isopropylphenol derivatives |
Potential Biological Activities
Compounds with similar structures have been explored for their anti-inflammatory, antimicrobial, and other therapeutic properties. The presence of the benzofuran ring and the isopropylphenoxy group could contribute to interactions with biological targets such as enzymes or receptors involved in inflammatory pathways.
Analytical Techniques
To characterize and study compounds like 3-(2-(4-Isopropylphenoxy)acetamido)benzofuran-2-carboxamide, various analytical techniques are employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information on molecular structure and connectivity.
-
Mass Spectrometry (MS): Useful for determining molecular weight and fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): Essential for assessing purity.
| Technique | Purpose |
|---|---|
| NMR | Structural analysis |
| MS | Molecular weight determination |
| HPLC | Purity assessment |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume